![molecular formula C22H21ClFN3O3S B2857246 Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1215813-20-9](/img/structure/B2857246.png)
Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H21ClFN3O3S and its molecular weight is 461.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Applications : A study by Pancholia et al. (2016) explored benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a related scaffold, for their potential anti-mycobacterial activity. The research identified certain compounds with promising anti-tubercular activity against Mycobacterium tuberculosis.
HIV Research : In the field of HIV research, a study by Landsman et al. (1997) investigated similar compounds for their effects on cannabinoid receptors, which could have implications in HIV treatment strategies.
Cancer Research : The synthesis and structural exploration of related compounds, such as those by Benaka Prasad et al. (2018), have been explored for their antiproliferative activities, which could have implications in cancer research.
Antimicrobial Activity : Research by Patel et al. (2011) has shown that compounds with a similar molecular structure exhibit antimicrobial activity against various bacterial and fungal strains.
Pharmacological Research : The study of molecular interactions of related compounds with specific receptors, as in the research by Shim et al. (2002), offers insights into their pharmacological applications.
Drug Development : Mhaske et al. (2014) focused on the synthesis and biological activity of thiazolyl piperazinyl methanone derivatives, showing that these compounds have potential in drug development due to their antimicrobial properties. Mhaske et al. (2014)
Neurological Research : Malik and Khan (2014) investigated novel compounds for their anticonvulsant activities, indicating potential applications in neurological disorders. Malik and Khan (2014)
Chemical Synthesis and Analysis : Studies like those by Gadakh et al. (2010) focus on the chemical synthesis and evaluation of related compounds, contributing to a better understanding of their properties and potential applications.
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be definitively identified. Based on the structural similarities with other compounds, it is likely that it interacts with certain receptors or enzymes in the body .
Mode of Action
It is hypothesized that it may bind to its target, leading to a series of biochemical reactions . The presence of the benzo[d][1,3]dioxol-5-yl and 4-fluorophenyl groups may contribute to its binding affinity and selectivity .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to alterations in the downstream biochemical pathways .
Pharmacokinetics
Factors such as its molecular weight and the presence of functional groups like the piperazine ring may influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its target and mode of action. Some compounds with similar structures have shown potent growth inhibition properties against certain cancer cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, certain conditions may affect the compound’s solubility and therefore its bioavailability.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S.ClH/c23-17-4-1-15(2-5-17)18-13-30-21(24-18)12-25-7-9-26(10-8-25)22(27)16-3-6-19-20(11-16)29-14-28-19;/h1-6,11,13H,7-10,12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRYFVUOMBZYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2857163.png)

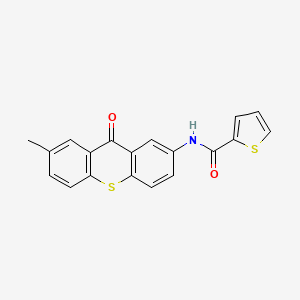

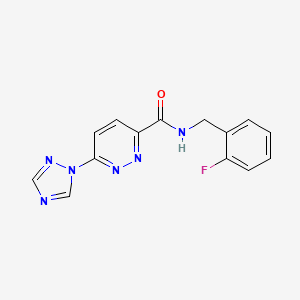
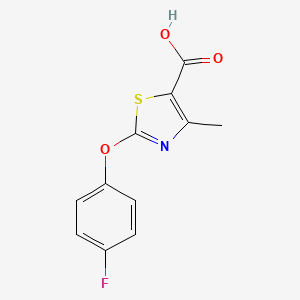
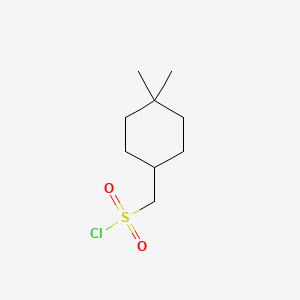
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate](/img/structure/B2857175.png)
![4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2857176.png)
![methyl 2-[N-(cyanomethyl)-1-(naphthalen-1-yl)formamido]acetate](/img/structure/B2857177.png)
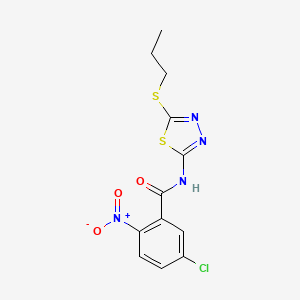


![5-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B2857186.png)